molecular formula C27H26ClOP B13146311 (4-Ethoxybenzyl)triphenylphosphonium chloride CAS No. 69743-35-7

(4-Ethoxybenzyl)triphenylphosphonium chloride

Katalognummer: B13146311
CAS-Nummer: 69743-35-7
Molekulargewicht: 432.9 g/mol
InChI-Schlüssel: MUAHCGHHMGUQRW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Ethoxybenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C27H26ClOP and a molecular weight of 432.934 g/mol . It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties.

Vorbereitungsmethoden

The synthesis of (4-Ethoxybenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 4-ethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Analyse Chemischer Reaktionen

(4-Ethoxybenzyl)triphenylphosphonium chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction:

    Formation of Ylides: It can form ylides, which are useful intermediates in organic synthesis, particularly in the Wittig reaction to form alkenes.

Common reagents used in these reactions include bases like sodium hydride or potassium tert-butoxide, and solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(4-Ethoxybenzyl)triphenylphosphonium chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ylides for the Wittig reaction.

    Biology: Its potential as a biological probe or in the study of cellular processes is being explored.

    Medicine: Research is ongoing into its potential therapeutic applications, although specific uses are not yet well-established.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism by which (4-Ethoxybenzyl)triphenylphosphonium chloride exerts its effects is primarily through the formation of ylides. These ylides can then participate in various chemical reactions, such as the Wittig reaction, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

(4-Ethoxybenzyl)triphenylphosphonium chloride can be compared with other similar compounds, such as:

  • (4-Methoxybenzyl)triphenylphosphonium chloride
  • (4-Cyanobenzyl)triphenylphosphonium chloride
  • (4-Fluorobenzyl)triphenylphosphonium chloride

These compounds share a similar phosphonium core but differ in their substituents on the benzyl group.

Eigenschaften

CAS-Nummer

69743-35-7

Molekularformel

C27H26ClOP

Molekulargewicht

432.9 g/mol

IUPAC-Name

(4-ethoxyphenyl)methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C27H26OP.ClH/c1-2-28-24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,2,22H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

MUAHCGHHMGUQRW-UHFFFAOYSA-M

Kanonische SMILES

CCOC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.